4,6-Dinitro-1H-indazole
Overview
Description
4,6-Dinitro-1H-indazole is a heterocyclic compound characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring The presence of two nitro groups at positions 4 and 6 of the indazole ring imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-1H-indazole typically involves the reaction of picrylacetaldehyde with aryldiazonium salts, followed by intramolecular cyclization of the resulting picrylglyoxal monoarylhydrazones . This method allows for the formation of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, which can be further transformed into various derivatives through nucleophilic substitution reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of picrylacetaldehyde and aryldiazonium salts in controlled reaction conditions ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dinitro-1H-indazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 4 and 6 can be selectively replaced by nucleophiles such as O-, S-, and N-nucleophiles.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as anionic O-, S-, and N-nucleophiles are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products Formed:
Nucleophilic Substitution: Products include 3-R-4-Nu-6-nitro-1-phenyl-1H-indazoles, where Nu represents the nucleophile residue.
Reduction: The major products are 4,6-diamino-1H-indazole derivatives.
Oxidation: Oxidized derivatives of the indazole ring.
Scientific Research Applications
4,6-Dinitro-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dinitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4,6-Dinitro-1H-indazole can be compared with other indazole derivatives:
Similar Compounds: 6-Nitroindazole, 5-Nitroindazole, and other nitro-substituted indazoles
Properties
IUPAC Name |
4,6-dinitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)4-1-6-5(3-8-9-6)7(2-4)11(14)15/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUJSJUGOHAQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364857 | |
Record name | 4,6-Dinitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62969-01-1 | |
Record name | 4,6-Dinitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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